molecular formula C23H18N4O4S B2861534 2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide CAS No. 1251579-99-3

2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide

Cat. No.: B2861534
CAS No.: 1251579-99-3
M. Wt: 446.48
InChI Key: PVAWGVUEPKOEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

A study by Pecherer et al. (1972) describes a novel synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, highlighting the utility of such compounds as intermediates in medicinal chemistry applications Pecherer, Sunbury, & Brossi, 1972.

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use against COVID-19, showcasing the relevance of sulfonamide derivatives, including those related to the chemical structure , in addressing global health challenges Fahim & Ismael, 2021.

Antimicrobial and Anticancer Agents

Research by Ahmed et al. (2018) on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives affords potential anticancer and antimicrobial agents. This work demonstrates the chemical's relevance in creating compounds with significant biological activities Ahmed et al., 2018.

Dopaminergic Activity

A study by Pfeiffer et al. (1982) on the dopaminergic activity of substituted benzazepines indicates the potential of such structures in neuropharmacology, particularly for compounds that act on dopamine receptors, which are crucial for treating disorders like Parkinson's disease Pfeiffer et al., 1982.

Diuretic Activities

Research by Deng-ke (2012) on the synthesis and diuretic activities of tolvaptan analogues, including 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives, highlights the utility of such compounds in developing treatments for conditions like hyponatremia Deng-ke, 2012.

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptor 7 (5-HT7) . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

The compound acts as a selective antagonist or inverse agonist of the 5-HT7 receptor . This means it binds to the receptor and reduces its activity, either by blocking the binding of serotonin (antagonist action) or by inducing an opposite effect to that of serotonin (inverse agonist action).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of N-phenylacetamide with 4-methylpiperidine, followed by the addition of sulfonyl chloride and subsequent cyclization to form the benzazepine ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "N-phenylacetamide", "4-methylpiperidine", "sulfonyl chloride", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: N-phenylacetamide is reacted with 4-methylpiperidine in the presence of sodium hydroxide to form the amide intermediate.", "Step 2: Sulfonyl chloride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the formation of the sulfonyl amide intermediate.", "Step 3: Acetic acid is added to the reaction mixture and the resulting mixture is heated to reflux to promote cyclization and formation of the benzazepine ring.", "Step 4: The resulting intermediate is then oxidized using hydrogen peroxide to form the final product." ] }

CAS No.

1251579-99-3

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-4-3-5-15(12-14)21-24-19(31-25-21)13-26-18-10-11-32-20(18)22(28)27(23(26)29)16-6-8-17(30-2)9-7-16/h3-12H,13H2,1-2H3

InChI Key

PVAWGVUEPKOEQC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.